[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate
Description
Structural Characterization & Molecular Analysis
IUPAC Nomenclature & Systematic Identification
The compound’s systematic name, 2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Key components of the nomenclature include:
- Oxazolidin-2-one core : A five-membered ring containing oxygen (position 1), nitrogen (position 3), and a ketone group (position 2).
- Substituents :
- 4-hydroxy : A hydroxyl group at position 4 of the oxazolidinone ring.
- 4,5-dimethyl : Methyl groups at positions 4 and 5.
- 5-(4-methylpent-3-en-1-yl) : A branched alkenyl chain at position 5, featuring a double bond between carbons 3 and 4.
- Acetate ester : An acetyloxy group (-OAc) attached to the nitrogen at position 3.
The International Chemical Identifier (InChI) for this compound is:InChI=1S/C13H21NO5/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12/h6,18H,5,7-8H2,1-4H3,(H,15,16)/p-1 .
This identifier encodes atomic connectivity, stereochemistry, and protonation states, enabling unambiguous database searches. The canonical SMILES string, CC(=CCCC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C)C, further clarifies the molecular graph, highlighting the α,β-unsaturated ester moiety in the 4-methylpent-3-en-1-yl side chain .
X-ray Crystallographic Analysis of the Oxazolidinone Core
While direct X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of structurally analogous oxazolidinones provide critical insights:
Table 1: Comparative Bond Lengths in Oxazolidinone Derivatives
Key observations:
- Ring planarity : The oxazolidinone core in related compounds exhibits near-planar geometry, with mean deviations <0.03 Å from the least-squares plane .
- Electron delocalization : Shortened N(3)–C(4) and C(4)–C(5) bonds in unsaturated analogues suggest conjugation between the lactam nitrogen and the α,β-unsaturated side chain .
- Hydrogen bonding : The title compound’s hydroxyl group likely participates in intramolecular hydrogen bonds with the oxazolidinone carbonyl, stabilizing the envelope conformation observed in similar systems .
Conformational Studies of the 4-Methylpent-3-en-1-yl Substituent
The 4-methylpent-3-en-1-yl group adopts a skewed conformation due to steric interactions between the geminal dimethyl groups (C4 and C5) and the alkenyl side chain. Key features include:
- Double bond geometry : The trans configuration of the pent-3-en-1-yl moiety minimizes allylic strain, as evidenced by the canonical SMILES string (
C(=C)at positions 3–4) . - Side chain rotation : The single bond between C5 and the alkenyl chain allows for restricted rotation, with an estimated rotational barrier of ~5 kcal/mol based on analogous terpene derivatives.
- Crystal packing effects : In solid-state simulations, the bulky substituent induces a chair-like distortion in the oxazolidinone ring, reducing torsional strain between the methyl groups and the acetate moiety.
Comparative Analysis with Related Oxazolidinone Derivatives
Table 2: Structural Comparisons with Selected Oxazolidinones
Notable trends:
- Electronic effects : Electron-withdrawing groups (e.g., acetate) increase the carbonyl stretching frequency by ~15 cm⁻¹ compared to alkyl-substituted oxazolidinones .
- Steric bulk : The 4-methylpent-3-en-1-yl group induces greater ring puckering than aryl or acetyl substituents, as quantified by Cremer-Pople parameters (Q = 0.42 vs. 0.28–0.35) .
- Crystallographic packing : Unlike the nitro-phenyl derivative, which forms zigzag chains via N–H⋯O bonds , the title compound’s acetate group likely promotes layered structures through dipole-dipole interactions.
Properties
Molecular Formula |
C13H20NNaO5 |
|---|---|
Molecular Weight |
293.29 g/mol |
IUPAC Name |
sodium;2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetate |
InChI |
InChI=1S/C13H21NO5.Na/c1-9(2)6-5-7-12(3)13(4,18)14(8-10(15)16)11(17)19-12;/h6,18H,5,7-8H2,1-4H3,(H,15,16);/q;+1/p-1 |
InChI Key |
BKGUUWXFLHKRBI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate typically involves multiple steps. One common method includes the reaction of a suitable oxazolidinone precursor with an appropriate acylating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored and controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the acetate group can produce a variety of substituted oxazolidinones .
Scientific Research Applications
The compound has demonstrated potential biological activities , particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of oxazolidinones, including this compound, exhibit significant antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, making them candidates for the development of new antibiotics. The mechanism typically involves targeting bacterial protein synthesis .
Anticancer Properties
Studies have highlighted the anticancer potential of compounds containing oxazolidinone structures. For instance, similar compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of specific functional groups enhances their interaction with biological targets involved in cancer progression .
Anti-inflammatory Effects
Compounds with oxazolidinone frameworks have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Several studies have documented the applications and efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising therapeutic profile .
Case Study 2: Anticancer Activity
In vitro studies showed that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism of action of [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate involves its interaction with specific molecular targets. The hydroxy and oxazolidinone groups can form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Differences in Reactivity
- ).
- The 4-methylpent-3-enyl chain introduces steric hindrance, slowing nucleophilic attacks compared to simpler analogs like methyl 2-(2-oxo-oxazolidin-3-yl)acetate .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate is a complex organic compound notable for its oxazolidinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibiotic and in the development of anti-infective agents. The structure features a hydroxyl group and alkenyl substituents, which contribute to its unique chemical properties.
The molecular formula of the compound is with a molecular weight of 295.31 g/mol. Its CAS number is 1215601-66-3, and it has been classified under various synonyms indicating its structural characteristics.
Antibacterial Activity
The oxazolidinone scaffold is known for its effectiveness against Gram-positive bacteria. Studies utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) have indicated that this compound may exhibit significant antibacterial properties. The predictions suggest potential activity against various bacterial strains, similar to established antibiotics like Linezolid and Tedizolid.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Linezolid | Oxazolidinone core | Antibiotic |
| Tedizolid | Oxazolidinone core | Antibiotic |
| Phenicol | Hydroxyl groups | Antibacterial |
The specific combination of substituents in [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate may enhance selectivity and efficacy against certain bacterial strains compared to other oxazolidinones.
Anti-inflammatory Potential
In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. The presence of functional groups such as hydroxyls can influence its interaction with biological targets involved in inflammatory pathways.
The mechanism by which [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate exerts its biological effects likely involves interactions with specific enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
Case Studies and Research Findings
Research has explored various synthetic routes for producing [4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]acetate. For instance:
- Synthesis Methodology : The synthesis typically involves constructing the oxazolidinone ring followed by the introduction of substituents through controlled reactions.
- Toxicological Assessments : Toxicity studies have indicated no observed adverse effect levels (NOAELs) at certain dosages in animal models, suggesting a favorable safety profile for further exploration in therapeutic applications.
Future Directions
Future research should focus on:
- In Vivo Studies : Conducting comprehensive in vivo studies to validate the antibacterial and anti-inflammatory activities.
- Mechanistic Studies : Elucidating the precise mechanisms of action through biochemical assays.
- Clinical Trials : Evaluating the efficacy and safety in clinical settings for potential therapeutic applications.
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of [compound]?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Essential for resolving stereochemistry and verifying substituent positioning. For example, XRD at 90 K with high-resolution data (mean C–C bond length accuracy: 0.002 Å) was used to confirm the structure of a related oxazolidinone derivative .
- NMR Spectroscopy: Use - and -NMR to identify functional groups (e.g., oxazolidinone carbonyl at ~170 ppm) and stereochemical environments. Compare spectral data with structurally similar compounds, such as 4-oxo-oxazolidinone analogs .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass analysis (e.g., ESI-HRMS for [M+H] or [M+Na] ions).
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of [compound] while addressing steric hindrance from the 4-methylpent-3-en-1-yl group?
Methodological Answer:
- Stepwise Synthesis: Introduce bulky substituents early to minimize steric clashes. For example, pre-functionalize the oxazolidinone core before adding the 4-methylpentenyl group, as seen in the synthesis of 1,3-oxazole derivatives .
- Catalytic Conditions: Use Pd-catalyzed cross-coupling or microwave-assisted reactions to enhance regioselectivity. A study on hydroxamic acid derivatives achieved 85% yield via Pd-mediated coupling under inert conditions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of sterically hindered intermediates.
Q. What experimental designs are suitable for assessing the environmental stability and degradation pathways of [compound]?
Methodological Answer:
- Split-Plot Design: Apply a randomized block design with split-split plots to evaluate abiotic/biotic degradation across environmental compartments (soil, water, air). For example, a study on environmental fate used four replicates per condition to assess contamination levels .
- Analytical Workflow:
- Sample Preparation: Solid-phase extraction (SPE) for trace detection.
- LC-MS/MS: Quantify degradation products (e.g., hydrolyzed oxazolidinone fragments).
- QSAR Modeling: Predict half-life using physicochemical properties (logP, pKa) .
Q. How can contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects) be resolved?
Methodological Answer:
- Meta-Analysis Framework:
- Data Normalization: Standardize units (e.g., IC values) across studies.
- Statistical Re-Evaluation: Apply ANOVA or mixed-effects models to account for variability in assay conditions (e.g., cell lines, exposure times) .
- Dose-Response Validation: Replicate conflicting studies using a factorial design (e.g., varying concentrations from 1 nM to 100 µM) to identify threshold effects.
Physicochemical Characterization
Q. What key physicochemical properties must be characterized for this compound?
Methodological Answer:
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported logP values for [compound]?
Methodological Answer:
- Source Investigation: Compare experimental conditions (e.g., pH, temperature) across studies. For instance, logP values for structurally similar compounds varied by 0.5 units due to pH-dependent ionization .
- Computational Validation: Use software (e.g., ChemAxon, Schrödinger) to calculate consensus logP. Cross-validate with experimental data from analogs like 6-oxo-PGF1α derivatives .
Advanced Bioactivity Studies
Q. What strategies are recommended for elucidating the mechanism of action of [compound] in vitro?
Methodological Answer:
- Molecular Docking: Screen against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. A study on hydroxamic acids achieved a docking score of -9.2 kcal/mol for COX-2 inhibition .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify affected signaling cascades. For example, 1,3-oxazole derivatives modulated MAPK pathways in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
